molecular formula C18H21ClN2S B6595835 Pyrathiazine hydrochloride CAS No. 522-25-8

Pyrathiazine hydrochloride

Cat. No. B6595835
CAS RN: 522-25-8
M. Wt: 332.9 g/mol
InChI Key: VDOLRBJLUIFCGO-UHFFFAOYSA-N
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Description

Pyrathiazine Hydrochloride is a compound with the molecular formula C18 H20 N2 S . Cl H and a molecular weight of 332.89 . It is also known as 10H-Phenothiazine, 10- [2- (1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) .


Molecular Structure Analysis

The molecular structure of Pyrathiazine Hydrochloride consists of a phenothiazine core, which is a tricyclic compound that includes two benzene rings and a diazine ring . Attached to this core is a pyrrolidinyl ethyl group .

Scientific Research Applications

1. Treatment of Enterobiasis

Pyrathiazine hydrochloride has been studied for its efficacy in treating enterobiasis, a common parasitic infection. Brown, Chan, and Yolken (1956) reported the use of pyrathiazine hydrochloride for this purpose, noting its potential in curing individual patients and in broader public health contexts (Brown, Chan, & Yolken, 1956).

2. Inducing Decidualization in Rats

Pyrathiazine hydrochloride has been used in experimental studies to induce decidualization of the uterus in pseudopregnant rats. Shelesnyak and Kraicer (1961) described a method relying on pyrathiazine hydrochloride to achieve this effect (Shelesnyak & Kraicer, 1961). In a related study, Marcus, Kraicer, and Shelesnyak (1963) explored the histamine-releasing action of pyrathiazine, linking it to the drug's effectiveness in decidual induction (Marcus, Kraicer, & Shelesnyak, 1963).

3. Inhibition of Mycobacterium Tuberculosis Respiration

Research by Amaral, Kristiansen, Abebe, and Millett (1996) suggested that pyrathiazine hydrochloride, among other phenothiazines, could inhibit the respiration of multi-drug resistant clinical isolates of Mycobacterium tuberculosis, indicating potential use in tuberculosis therapy (Amaral, Kristiansen, Abebe, & Millett, 1996).

4. Analytical Determination in Tablets

Widiretnani, Wahyuni, Kartinasari, and Indrayanto (2008) developed a densitometric method for the determination of pyrathiazine theoclate and pyridoxine HCl in commercial tablets, demonstrating its application in pharmaceutical quality control (Widiretnani, Wahyuni, Kartinasari, & Indrayanto, 2008).

Safety and Hazards

Pyrathiazine Hydrochloride is a controlled product and may require documentation to meet relevant regulations . The safety data sheet indicates that it may be harmful if swallowed and can cause skin irritation .

properties

IUPAC Name

10-(2-pyrrolidin-1-ylethyl)phenothiazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S.ClH/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17;/h1-4,7-10H,5-6,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOLRBJLUIFCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84-08-2 (Parent)
Record name Pyrathiazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90200234
Record name Pyrathiazine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrathiazine hydrochloride

CAS RN

522-25-8
Record name 10H-Phenothiazine, 10-[2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrathiazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolazote
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62360
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Record name Pyrrolazote
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Record name Pyrathiazine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRATHIAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0SMC42Q5O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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